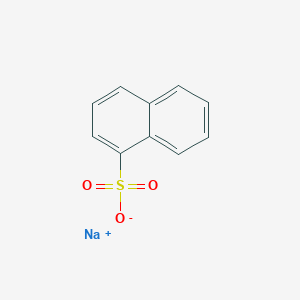

sodium;naphthalene-1-sulfonate

Description

Historical Trajectory and Evolution of Research on Naphthalene (B1677914) Sulfonate Chemistry

The story of naphthalene sulfonates begins with the discovery of naphthalene itself in the early 1820s, isolated from the distillation of coal tar. wikipedia.org Its chemical formula was successfully determined by Michael Faraday in 1826, with its dual-ring structure being proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe in 1869. wikipedia.org

The subsequent sulfonation of naphthalene gave rise to naphthalene sulfonates, which were among the earliest synthetic surfactants developed, marking a significant milestone in industrial chemistry in the early 20th century. greenagrochem.com The initial applications for these compounds were primarily in the textile and leather industries, where they were used as dye dispersants and in chrome tanning processes. hardtchemical.com They also found a critical role as emulsifiers in the burgeoning field of synthetic rubber development. hardtchemical.com

Early production, based on German IG Farben technology, was limited to low molecular weight naphthalene sulfonates, as it was scientifically believed that attempts to create larger molecules would result in an unusable gel. hardtchemical.com This perception was challenged in the early 1950s when a chemical technician named Alex Jacavino devised a method to produce higher molecular weight poly(naphthalene sulfonate) (PNS) that remained stable and did not gel. hardtchemical.com This breakthrough significantly broadened the application scope for PNS, leading to its use in refractory crucible manufacturing and, by the mid-1950s, in the oil field cementing industry. hardtchemical.com

A key aspect of naphthalene sulfonate chemistry is the ability to control the position of the sulfonate group on the naphthalene ring through reaction temperature. The synthesis of the 1-isomer (alpha-sulfonate) versus the 2-isomer (beta-sulfonate) is a classic example of kinetic versus thermodynamic control of a chemical reaction, a fundamental concept that has been central to the evolution of its synthesis and application. sciencemadness.org

Scope and Significance of Sodium;Naphthalene-1-sulfonate (B229774) in Contemporary Industrial and Chemical Disciplines

Sodium;naphthalene-1-sulfonate, the sodium salt of naphthalene-1-sulfonic acid, is a highly versatile and widely used chemical compound. chemicalbook.comatamanchemicals.com It is typically produced through the sulfonation of naphthalene, followed by neutralization with a sodium base. sciencemadness.orgatamanchemicals.com

Physicochemical Properties

This compound is an anionic surfactant with a set of properties that make it suitable for a broad range of applications. atamanchemicals.comatamanchemicals.com

| Property | Description | Source(s) |

| Appearance | White to light brown crystalline powder. | greenagrochem.comchemicalbook.com |

| Solubility | Soluble in water, alcohol, and ether. | chemicalbook.com |

| Hygroscopicity | Tends to absorb moisture from the air. | chemicalbook.com |

| Stability | Exhibits high resistance to acids, alkalis, and hard water salts; stable at high temperatures. | greenagrochem.comatamanchemicals.comatamankimya.com |

Key Industrial Applications

The compound's primary significance lies in its role as a chemical intermediate and a functional additive in various industrial processes.

| Industry | Application of this compound | Description | Source(s) |

| Chemical Manufacturing | Starting Material/Intermediate | It serves as a precursor in the synthesis of α-naphthol, α-naphthalene sulfonic acid, and various aminonaphthalenesulfonic acids, which are themselves intermediates for dyes, pigments, and rubber processing chemicals. | wikipedia.orgchemicalbook.com |

| Textiles | Dispersing & Leveling Agent | Used as a dispersing agent for disperse, vat, reactive, and acid dyes, ensuring uniform color distribution and penetration during the dyeing process. | atamanchemicals.comalphachem.bizgreenagrochem.com |

| Agriculture | Wetting & Dispersing Agent | Incorporated into pesticide, herbicide, and fertilizer formulations to improve the spreading and coverage of active ingredients on plant and soil surfaces. | greenagrochem.comalphachem.bizgreenagrochem.com |

| Construction | Precursor to Superplasticizers | It is the foundational molecule for producing polynaphthalene sulfonate (PNS) superplasticizers. | wikipedia.orgvinatiorganics.com |

| Leather Tanning | Tanning Auxiliary | Acts as a dispersing and tanning agent, facilitating the uniform penetration of tanning agents into hides. | greenagrochem.comgreenagrochem.comneaseco.com |

| Oil & Gas | Enhanced Oil Recovery (EOR) | Studied for its ability to lower interfacial tension between oil and water, making it a potential component in surfactant formulations for EOR. | greenagrochem.comresearchgate.net |

| Cleaners & Detergents | Surfactant | Utilized in industrial and household cleaners for its ability to reduce surface tension and help lift and disperse oily residues. | greenagrochem.comneaseco.com |

| Cosmetics | Stabilizer & Solubilizer | Used in makeup preparations to enhance the water solubility of other ingredients and help suspend insoluble solids, preventing product separation. | atamanchemicals.com |

Current Research Landscape and Emerging Trends in Poly(Naphthalene Sulfonate) (PNS/SNF) Based Systems

Poly(naphthalene sulfonate), often referred to as naphthalene sulfonate formaldehyde (B43269) condensate (PNS, SNF, or NSF), is a polymer synthesized through the condensation of naphthalene sulfonate with formaldehyde. wikipedia.orgvinatiorganics.com This polymer is one of the most important high-range water reducers, commonly known as superplasticizers, and its development continues to be an active area of research. atamanchemicals.comvinatiorganics.com

The primary application and research driver for PNS is the construction industry. greenagrochem.comvinatiorganics.comdataintelo.com As a superplasticizer, PNS can reduce the water content in concrete by up to 30% without compromising workability. atamanchemicals.comvinatiorganics.com This results in significant improvements in the concrete's properties, including higher compressive strength, increased durability, and enhanced flowability. alphachem.bizvinatiorganics.comkingsunchemical.com It is indispensable for producing high-performance concrete used in demanding construction projects like high-rise buildings, long-span bridges, and dams. atamanchemicals.comatamanchemicals.comvinatiorganics.com

Current research in this area focuses on several key trends:

Performance Optimization: A significant body of research is dedicated to understanding and mitigating issues such as slump loss over time and incompatibilities that can arise between certain cements and superplasticizers. atamanchemicals.com Studies systematically evaluate how different PNS formulations affect the rheological properties, strength development, and long-term durability of concrete, including its resistance to freeze-thaw cycles and chemical attacks. mdpi.comresearchgate.net

Sustainable Development: There is a growing trend toward "green chemistry" in the production of PNS. ayshzj.com Research efforts are aimed at developing more environmentally friendly synthesis routes and creating products that are classified as "ultimately biodegradable" with low aquatic toxicity to minimize environmental impact. neaseco.com

Advanced Formulations: Innovation is ongoing to create specialized PNS products with tailored properties. ayshzj.com This includes the development of low-foaming and rapid-wetting variants for use in industrial cleaners and other applications where foam is undesirable. neaseco.com

Nanotechnology Integration: PNS is being explored as an effective dispersing agent to stabilize nanoparticles in aqueous solutions. researchgate.net By adsorbing onto the surface of nanoparticles, such as iron oxide, PNS creates electrostatic repulsion that prevents agglomeration, enabling their use in advanced materials and applications. researchgate.net

Process Improvement: Research continues to refine the synthesis of PNS to achieve better control over the polymer's molecular weight and structure. aut.ac.irijcce.ac.ir This optimization aims to enhance product performance and reduce the level of impurities, such as sodium sulfate (B86663), which can affect certain applications. aut.ac.ir

Market Expansion: The global market for sodium polynaphthalene sulfonate is projected to continue its growth, driven by accelerating urbanization and infrastructure development, particularly in the Asia-Pacific region. dataintelo.commarketresearchintellect.com This economic trend fuels further research and development into expanding the applications of PNS into areas like gypsum plasterboard manufacturing and mining operations. atamankimya.com

Structure

2D Structure

Properties

IUPAC Name |

sodium;naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Naphthalene 1 Sulfonate

Direct Sulfonation Processes and Optimized Reaction Conditions

Direct sulfonation of naphthalene (B1677914) is the foundational step in producing naphthalene-1-sulfonate (B229774). This electrophilic aromatic substitution reaction is highly sensitive to reaction conditions, which dictate the isomeric purity and yield of the final product.

The production of naphthalenesulfonic acid (NSA) is primarily achieved by reacting naphthalene with a sulfonating agent, most commonly concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). atamanchemicals.comgreenagrochem.com The position of the sulfonic acid group on the naphthalene ring is critically dependent on the reaction temperature. blogspot.comproquest.comstackexchange.com

The sulfonation of naphthalene is a reversible reaction. stackexchange.comechemi.com At lower temperatures, typically around 80°C, the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid). blogspot.comproquest.com This is because the transition state leading to the 1-isomer is lower in energy, resulting in a faster reaction rate. stackexchange.com Conversely, at higher temperatures, around 160°C, the reaction is under thermodynamic control, leading to the formation of the more stable naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid). blogspot.comproquest.com The greater stability of the 2-isomer is attributed to the absence of the steric hindrance that exists between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position in the 1-isomer. blogspot.comstackexchange.com

For the synthesis of naphthalene-1-sulfonic acid, the reaction is therefore conducted at lower temperatures. wordpress.com An older commercial process involves reacting naphthalene with 96 wt % sulfuric acid at temperatures between 20-50°C. The resulting product can then be neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield sodium naphthalene-1-sulfonate.

While the sulfonation of naphthalene is often carried out without a catalyst, research has explored catalytic systems to enhance reaction efficiency and selectivity. For instance, the use of a solid superacid catalyst, such as Cr-SO4/ZrO2, in conjunction with anhydrous sodium sulfate (B86663) has been shown to improve production efficiency even with shortened reaction times. google.com

The kinetics of naphthalene sulfonation are complex, involving multiple parallel and reversible reactions. acs.org Kinetic models have been developed to describe the system, taking into account the concentrations of naphthalene, sulfuric acid, and the various sulfonic acid isomers formed. acs.org These models help in optimizing reaction conditions to maximize the yield of the desired isomer. For example, a kinetic study suggested that for the production of β-naphthalenesulfonic acid, an optimal temperature of 170°C is effective when using an equimolar ratio of sulfuric acid to naphthalene. acs.org The electrophilic substitution at the α-position (C-1) is kinetically favored due to the formation of a more resonance-stabilized intermediate (naphthalenonium ion) compared to substitution at the β-position (C-2). proquest.comstackexchange.com

Efforts to make the sulfonation of naphthalene more environmentally benign and efficient have led to the exploration of process intensification and green chemistry principles. One approach to improve yield and reduce waste is to minimize the sublimation of naphthalene, a common issue at the elevated temperatures used for sulfonation. shokubai.org Using a naphthenic solvent like decalin has been shown to significantly improve the product yield by suppressing naphthalene sublimation. shokubai.org Furthermore, the design of new reactor types that can effectively contain naphthalene at reaction temperatures has led to drastic improvements in product yield, reaching up to 98%. shokubai.org

From a green chemistry perspective, the use of solid acid catalysts offers advantages such as easier separation from the reaction mixture and potential for reuse, reducing the generation of acidic waste streams. google.comresearchgate.net Another strategy involves controlling the stoichiometry of the reactants more precisely to avoid the use of excess sulfuric acid, which would otherwise need to be neutralized, forming large quantities of inorganic salts as byproducts. google.com

Post-Sulfonation Derivatization and Functionalization Strategies

Naphthalene-1-sulfonate serves as a versatile intermediate for the synthesis of a wide array of functionalized molecules. These derivatization strategies are crucial for producing compounds with specific properties for various industrial applications.

The naphthalene ring of naphthalene-1-sulfonate can undergo further electrophilic substitution reactions, such as alkylation. The introduction of alkyl groups can modify the surfactant properties of the molecule. The alkylation of naphthalene followed by sulfonation, or the alkylation of pre-formed naphthalenesulfonic acid, can be controlled to produce a variety of products. google.comgreenagrochem.com The properties of these alkyl naphthalene sulfonates, such as their solubility in water or oil, depend on the length of the alkyl chain. greenagrochem.com

One of the challenges in the synthesis of alkyl naphthalene sulfonates is that the presence of a deactivating sulfonate group on the aromatic ring makes subsequent alkylation more difficult, often requiring higher temperatures. google.com Conversely, an alkylated naphthalene nucleus is more reactive towards sulfonation. google.com Incremental and alternating additions of the sulfonating and alkylating agents can be employed to optimize the production of the desired alkyl naphthalene sulfonate. google.com

Other substitution reactions on the naphthalene ring include the Bucherer reaction, which allows for the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org This reaction is particularly important for synthesizing aminonaphthalenesulfonic acids, which are precursors to many dyes. wikipedia.org Additionally, the Ullmann condensation can be used to form C(aryl)-N bonds, for example, in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid. nih.gov

A major application of naphthalene sulfonate is in the production of polycondensates, primarily through reaction with formaldehyde (B43269). atamanchemicals.combohrium.com These sodium naphthalene sulfonate formaldehyde condensates (SNF) are widely used as superplasticizers in concrete and as dispersing agents. atamanchemicals.comgreenagrochem.comatamanchemicals.com

The synthesis process typically involves four main stages:

Sulfonation: Naphthalene is sulfonated with sulfuric acid at high temperatures (around 160°C) to produce β-naphthalenesulfonic acid. researchgate.netresearchgate.net

Hydrolysis: A small amount of the kinetically favored α-isomer is formed during sulfonation. This is typically removed by hydrolysis at a slightly lower temperature (around 140°C), as the α-isomer is less stable and decomposes back to naphthalene. researchgate.netresearchgate.net

Condensation: The purified β-naphthalenesulfonic acid is then reacted with formaldehyde under acidic conditions. google.comresearchgate.netresearchgate.net This is a condensation polymerization reaction where molecules of β-naphthalenesulfonic acid are linked together by methylene (B1212753) bridges, eliminating water. The degree of polymerization can be controlled by the reaction conditions. aut.ac.ir

Neutralization: The resulting polycondensate, which is acidic due to the sulfonic acid groups and any residual sulfuric acid, is neutralized with a base, typically sodium hydroxide, to form the sodium salt. google.comresearchgate.netresearchgate.net

The properties of the resulting polymer, such as its dispersing ability, are influenced by its molecular weight and the degree of polymerization. bohrium.comaut.ac.ir Researchers have also explored the synthesis of grafted BNS polymers with polyether molecules to create new materials with tailored properties. semanticscholar.org

Data Tables

Table 1: Reaction Conditions for Naphthalene Sulfonation

| Product | Temperature | Control Type | Key Characteristics |

| Naphthalene-1-sulfonic acid | ~80°C | Kinetic | Formed faster due to a lower energy transition state. blogspot.comproquest.comstackexchange.com |

| Naphthalene-2-sulfonic acid | ~160°C | Thermodynamic | More stable product due to reduced steric hindrance. blogspot.comproquest.comstackexchange.com |

Table 2: Key Steps in the Synthesis of Sodium Naphthalene Sulfonate Formaldehyde Condensate

| Step | Reactants | Typical Temperature | Purpose |

| Sulfonation | Naphthalene, Sulfuric Acid | ~160°C | To produce β-naphthalenesulfonic acid. researchgate.netresearchgate.net |

| Hydrolysis | Naphthalenesulfonic acid mixture, Water | ~140°C | To remove the unstable α-isomer. researchgate.netresearchgate.net |

| Condensation | β-Naphthalenesulfonic acid, Formaldehyde | Acidic conditions | To form the polymer chain. researchgate.netresearchgate.net |

| Neutralization | Polycondensate, Sodium Hydroxide | - | To form the final sodium salt. google.comresearchgate.netresearchgate.net |

Advanced Mechanistic Investigations of Interfacial and Dispersing Phenomena

Adsorption Mechanisms of Sodium;Naphthalene-1-sulfonate (B229774) at Solid-Liquid Interfaces

The adsorption of sodium;naphthalene-1-sulfonate onto solid surfaces from a liquid phase is a complex process governed by a combination of forces and interactions. The amphiphilic nature of the molecule, consisting of a hydrophobic naphthalene (B1677914) ring and a hydrophilic sulfonate group, dictates its orientation and behavior at interfaces. researchgate.netresearchgate.net The dispersion mechanism is largely dependent on these hydrophobic tails and hydrophilic groups. researchgate.netresearchgate.net

Electrostatic and Steric Contributions to Adsorption Behavior

The adsorption of this compound is significantly influenced by electrostatic and steric effects. As an anionic surfactant, the negatively charged sulfonate group plays a crucial role in the electrostatic interactions with the solid surface. researchgate.net On a positively charged surface, strong electrostatic attraction will promote adsorption. Conversely, on a negatively charged surface, repulsion would hinder adsorption unless other attractive forces, such as van der Waals or hydrophobic interactions, are dominant.

The adsorption of the closely related naphthalene sulfonate formaldehyde (B43269) condensate (NSF) on various surfaces has been shown to increase the negative charge on the particle surface, leading to electrostatic repulsion between particles. researchgate.netnih.gov This charge reversal is a key factor in its dispersing ability. researchgate.net

Steric contributions arise from the spatial arrangement of the adsorbed molecules. The bulky naphthalene ring can create a steric barrier, preventing particles from approaching each other too closely. researchgate.net The formation of an adsorbed layer with sufficient thickness can provide a significant steric hindrance to flocculation. researchgate.netresearchgate.net The combination of electrostatic repulsion and steric hindrance is a powerful mechanism for stabilizing solid particles in a liquid medium. researchgate.net

Influence of Surface Chemistry and Particle Morphology on Adsorption

The chemical nature and physical form of the solid particles are critical in determining the extent and mode of this compound adsorption. The surface charge of the substrate is a primary factor. For instance, in cementitious systems, the various mineral phases present will have different surface charges, leading to preferential adsorption.

The porosity and specific surface area of the adsorbent also play a significant role. Materials with higher surface areas will generally exhibit a greater capacity for adsorption. sigmaaldrich.com The morphology of the particles, whether they are smooth, rough, or porous, will affect the packing and orientation of the adsorbed surfactant molecules, which in turn influences the effectiveness of the steric barrier.

Quantitative Models for Adsorption Isotherms and Kinetics (e.g., Langmuir Model)

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases at a constant temperature. Several models can be used to analyze the adsorption of surfactants like this compound.

The Langmuir model is often applied to describe monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. nih.govmdpi.com The model assumes that once a site is occupied, no further adsorption can occur at that site. The linear form of the Langmuir isotherm is given by:

where:

Cₑ is the equilibrium concentration of the adsorbate in the solution.

qₑ is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium.

qₘ is the maximum monolayer adsorption capacity.

Kₗ is the Langmuir constant related to the energy of adsorption.

The Freundlich model is an empirical model that is often used for multilayer adsorption on heterogeneous surfaces. nih.goveajournals.org The linear form of the Freundlich isotherm is:

where:

Kբ and n are Freundlich constants that are indicative of the adsorption capacity and intensity, respectively.

Interactive Data Table: Representative Langmuir and Freundlich Parameters for Naphthalene Adsorption on Activated Carbon

While specific data for this compound is not available, the following table provides an example of Langmuir and Freundlich parameters for the adsorption of the parent compound, naphthalene, on different activated carbons to illustrate the application of these models.

| Adsorbent | Adsorption Model | qₘ (mg/g) | Kₗ (L/mg) | Kբ ((mg/g)(L/mg)¹/ⁿ) | n | R² |

| Activated Carbon (FB500) | Langmuir | 294.12 | - | - | - | - |

| Activated Carbon (FB600) | Langmuir | 63.29 | - | - | - | - |

| Biochar (KBC450) | Langmuir | 12.03 | 0.09 | - | - | 0.99 |

| Biochar (KBC450) | Freundlich | - | - | 1.84 | 1.85 | 0.99 |

| Biochar (KBC600) | Langmuir | 13.01 | 0.16 | - | - | 0.99 |

| Biochar (KBC600) | Freundlich | - | - | 2.78 | 2.13 | 0.99 |

Data extracted from references researchgate.netmdpi.com. Note: This data is for naphthalene, not this compound, and is for illustrative purposes only.

Colloidal Stabilization and Dispersion Mechanisms in Complex Systems

This compound is widely recognized for its ability to stabilize colloidal dispersions and prevent the agglomeration of particles. researchgate.neteajournals.org This property is leveraged in various industrial processes where the uniform distribution of solid particles in a liquid is crucial.

Role of Anionic Surfactant Properties and Charge Distribution

As an anionic surfactant, this compound dissociates in water to form a sodium cation (Na⁺) and a naphthalene-1-sulfonate anion. The adsorption of the anionic head onto a particle surface imparts a negative charge to that particle. researchgate.net This results in electrostatic repulsion between adjacent particles, preventing them from coming into close contact and forming aggregates. researchgate.net The magnitude of this repulsion is related to the zeta potential of the particles; a more negative zeta potential generally indicates greater stability. colostate.edu

The distribution of charge on the adsorbed molecule is also important. The negatively charged sulfonate group is oriented towards the aqueous phase, while the nonpolar naphthalene ring is associated with the solid surface, particularly if the surface has hydrophobic regions. This orientation creates an effective electrical double layer that contributes to the stability of the dispersion.

Dynamics of Adsorbed Layers and Their Impact on Rheological Properties

The layer of this compound molecules adsorbed onto particle surfaces is not static. There is a dynamic equilibrium between adsorbed and dissolved molecules. The thickness and density of this adsorbed layer have a direct impact on the rheological properties of the dispersion, such as its viscosity and yield stress. researchgate.net

A well-formed adsorbed layer provides a steric barrier that contributes to the stability of the dispersion. researchgate.net This steric stabilization, in conjunction with electrostatic repulsion, effectively reduces the viscosity of the suspension by preventing the formation of particle networks that can entrap the liquid phase. The improved flow characteristics are a key reason for the use of naphthalene sulfonates as superplasticizers in concrete, where they enhance workability. atamanchemicals.comresearchgate.net

The effectiveness of the adsorbed layer in modifying rheology depends on factors such as the concentration of the surfactant, the nature of the particle surface, and the composition of the liquid phase (e.g., pH and ionic strength). While the qualitative effects are well-understood, detailed quantitative studies on the direct impact of adsorbed monomeric this compound layers on the rheological properties of specific colloidal systems are not extensively available in the public literature.

Synergistic Effects with Co-Dispersants and Other Admixtures

The dispersing efficacy of sodium naphthalene-1-sulfonate can be significantly enhanced through synergistic interactions with various co-dispersants and chemical admixtures. These interactions are pivotal in complex formulations, such as those used in agrochemicals and high-performance concrete, where stability and performance are paramount.

A notable example of synergism is observed in agrochemical formulations, where sodium naphthalene sulfonate formaldehyde condensates are blended with lignosulfonates. Research has shown that the method of blending these two dispersants is critical to the final product's performance. When aqueous solutions of lignosulfonates and naphthalene condensate sulfonates are combined and then co-spray dried, the resulting product exhibits significantly improved performance compared to blends of the individual dry powders. google.com This enhanced efficacy is attributed to a more homogeneous integration of the molecules, which improves the physical stability and dilution performance of suspension concentrates and water-dispersible granules. google.com

In the context of concrete admixtures, sodium naphthalene sulfonate is compatible with a variety of other agents, including air-entraining admixtures and supplementary cementitious materials like fly ash. atamanchemicals.comatamanchemicals.com This compatibility allows for the creation of multifunctional admixture systems that can simultaneously control workability, air content, and long-term durability of the concrete. atamanchemicals.com The interaction allows for a reduction in the required water content while maintaining high workability, a key factor in producing high-strength and durable concrete. atamanchemicals.comalphachem.biz

The table below summarizes the observed synergistic effects when sodium naphthalene-1-sulfonate is combined with lignosulfonate in agrochemical formulations.

| Dispersant Combination | Blending Method | Observed Synergistic Effect | Application |

|---|---|---|---|

| Sodium Naphthalene Sulfonate Formaldehyde + Lignosulfonate | Co-spray drying of aqueous solutions | Substantially higher suspensibility and stability of the active ingredient. google.com | Agrochemicals (e.g., pesticides, herbicides) greenagrochem.comechemi.com |

| Sodium Naphthalene Sulfonate Formaldehyde + Lignosulfonate | Dry blending of individual powders | Standard dispersant action with limited synergistic enhancement. google.com | Agrochemicals greenagrochem.comechemi.com |

Molecular Interactions and Aggregation Behavior in Solution

Self-Assembly and Supramolecular Structures in Aqueous Media

As an amphiphilic molecule, sodium naphthalene-1-sulfonate and its alkyl derivatives exhibit self-assembly in aqueous solutions, a fundamental property driving many of their applications. frontiersin.org Above a certain concentration, known as the critical micelle concentration (cmc), individual surfactant molecules (monomers) aggregate to form supramolecular structures called micelles. nih.gov In these aggregates, the hydrophobic naphthalene and alkyl parts form a core, while the hydrophilic sulfonate groups are exposed to the aqueous phase. greenagrochem.com

Detailed investigations into the micellization of sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) have revealed key characteristics of these aggregates. nih.gov The cmc, a measure of the surfactant's tendency to form micelles, is highly dependent on the length of the alkyl chain. Studies show that the logarithmic value of the cmc for these alkylnaphthalene sulfonates decreases linearly as the effective number of carbon atoms in the alkyl chain increases. nih.gov This indicates that greater hydrophobicity leads to micelle formation at lower concentrations. researchgate.net

Once formed, the micelles are characterized by several properties, including their aggregation number (the average number of monomers per micelle), micropolarity, and microviscosity. nih.gov For SANS, the logarithmic aggregation number increases linearly with the length of the alkyl chain. nih.gov However, this aggregation is less sensitive to increases in alkyl chain length compared to other surfactants like alkylsulfonates and alkylbenzene sulfonates. nih.gov The micropolarity within the SANS micelle core is lower than that of the well-known surfactant sodium dodecyl sulfate (B86663) (SDS), and it is not significantly affected by the alkyl chain length. nih.gov The microviscosity, conversely, does increase with a longer alkyl chain but remains lower than that of nonionic and zwitterionic surfactants. nih.gov These findings underscore the significant influence of the naphthyl ring on the aggregation behavior of these molecules. nih.gov

The table below presents key micellization and microenvironment characteristics for sodium alkyl naphthalene sulfonates.

| Property | Finding | Influencing Factor |

|---|---|---|

| Critical Micelle Concentration (cmc) | The logarithmic cmc decreases linearly with an increase in the effective number of carbon atoms (neff). nih.gov A cmc for sodium decyl naphthalene sulfonate has been measured at 0.8-0.92 mM. acs.orgresearchgate.net | Alkyl chain length (hydrophobicity) nih.gov |

| Mean Aggregation Number | The logarithmic aggregation number increases linearly with an increase in neff. nih.gov | Alkyl chain length nih.gov |

| Micropolarity | Lower than that of sodium dodecyl sulfate (SDS) and less sensitive to changes in alkyl chain length. nih.gov | Naphthyl ring structure nih.gov |

| Microviscosity | Increases with an increase in alkyl chain length; lower than nonionic and zwitterionic surfactants. nih.gov | Alkyl chain length nih.gov |

Interaction with Polymeric Chains and Macromolecules

Sodium naphthalene sulfonate and its derivatives exhibit significant interactions with various polymers and macromolecules, which is fundamental to their use in several industrial processes, including emulsion polymerization and the development of advanced materials. greenagrochem.comneaseco.com

In emulsion polymerization, used to produce synthetic rubbers (like styrene-butadiene rubber), latex paints, and coatings, sodium alkyl naphthalene sulfonate acts as a crucial stabilizer. greenagrochem.comgreenagrochem.comatamanchemicals.com It positions itself at the oil-water interface, with its hydrophobic tail dissolving in the water-insoluble monomer droplets and the hydrophilic sulfonate head remaining in the aqueous phase. greenagrochem.com This creates a repulsive electrostatic barrier that prevents the monomer droplets from coalescing, ensuring the formation of a stable emulsion. greenagrochem.comatamanchemicals.com This stabilization is critical for controlling the particle size and distribution in the final polymer, which dictates the material's performance. greenagrochem.com

More advanced applications involve the interaction of sulfonated naphthalenes with specialized polymers to create functional materials. They can be incorporated as dopants into conductive polymers. This incorporation can significantly enhance the polymer's electrical conductivity and thermal stability, making them suitable for use in electronic devices and sensors. The interaction between the sulfonate groups and the polymer backbone facilitates charge transport, which is essential for conductivity.

Furthermore, these compounds are utilized in the formation of supramolecular hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The specific interactions between the sulfonated naphthalene molecules and the polymer chains can influence the hydrogel's structure, swelling behavior, and mechanical properties. researchgate.net In some cases, the sulfonate groups on a polymer backbone, such as in sodium polystyrene sulfonate, can generate strong electrostatic repulsion, leading to higher swelling of the hydrogel network. researchgate.net

The table below details the role of sodium naphthalene sulfonate in its interactions with various polymers.

| Polymer System | Role of Sodium Naphthalene Sulfonate | Mechanism of Interaction | Application |

|---|---|---|---|

| Emulsion Polymerization Systems (e.g., Synthetic Rubber, Latex) | Stabilizer / Emulsifier greenagrochem.com | Adsorbs at the monomer-water interface, providing electrostatic stabilization to prevent droplet coalescence. greenagrochem.comatamanchemicals.com | Manufacturing of synthetic rubbers, paints, coatings, and adhesives. greenagrochem.comechemi.comgreenagrochem.com |

| Conductive Polymers | Dopant | Incorporation into the polymer matrix facilitates charge transport along the polymer chains, enhancing electrical conductivity. | Electronic devices, sensors, energy storage. nih.gov |

| Hydrogels (e.g., with Carbopol, Polystyrene) | Structural modifier / Cross-linking agent component | Ionic interactions (electrostatic repulsion) between sulfonate groups and the polymer network influence swelling and mechanical properties. researchgate.net | Biomaterials, drug delivery systems. researchgate.netligninchina.com |

Applications in Advanced Materials Science and Industrial Chemical Processes

Role in Concrete Technology and High-Performance Cementitious Materials

Sodium naphthalene-1-sulfonate (B229774), often in its polymerized form as sodium naphthalene (B1677914) sulfonate formaldehyde (B43269) condensate (SNF), is a key admixture in modern concrete technology, where it functions as a high-range water reducer, commonly known as a superplasticizer. sakshichemsciences.comvinatiorganics.compolymerchem.org Its incorporation into concrete mixes allows for the production of high-performance concrete with enhanced properties. vinatiorganics.comalphachem.biz The use of this chemical compound addresses the fundamental challenge of achieving high strength and durability without compromising the workability of fresh concrete. sakshichemsciences.comsarovel.in

The long-chain molecules of the superplasticizer adsorb onto the surface of the cement particles. vinatiorganics.compolymerchem.org This process imparts a negative charge to the cement particles, causing them to repel each other. polymerchem.org This repulsion breaks down the flocculated structures, releasing the trapped water and significantly increasing the fluidity and workability of the concrete mix. vinatiorganics.compolymerchem.org This superplasticizing effect allows for a substantial reduction in the water-to-cement ratio, a critical factor in determining the final strength and durability of the concrete. vinatiorganics.comvinatiorganics.com By reducing the amount of water needed, a denser and higher quality cement paste can be achieved. atamanchemicals.comjohnlaurits.com Water reduction rates can typically range from 15% to 25%. polymerchem.orgwotaichem.com

The introduction of sodium naphthalene-1-sulfonate into a cementitious system can influence the kinetics of cement hydration. over-blog.comemerald.com While its primary role is to disperse cement particles, this action also has secondary effects on the hydration process. The improved dispersion of cement particles exposes a greater surface area to water, which can potentially accelerate the initial hydration reactions. polymerchem.org

From a microstructural perspective, the reduction in the water-to-cement ratio facilitated by the superplasticizer leads to a denser and less porous hardened cement paste. atamanchemicals.com This denser microstructure is a direct contributor to the enhanced strength and durability of the concrete. alphachem.biz

The practical benefits of using sodium naphthalene-1-sulfonate in concrete are significant and multifaceted. The enhanced workability makes the concrete easier to place, compact, and finish, which is particularly advantageous for complex formwork or heavily reinforced structures. sakshichemsciences.comatamanchemicals.com

The ability to reduce the water-to-cement ratio directly translates to higher compressive and flexural strength in the hardened concrete. alphachem.bizsarovel.in Research has shown that the use of this superplasticizer can lead to notable increases in strength at various stages of curing. atamanchemicals.com For instance, at the same cement content and slump requirement, concrete stress can be significantly increased at 1, 3, 7, and 28 days. atamanchemicals.com

Furthermore, the denser microstructure resulting from the lower water content enhances the durability of the concrete. sakshichemsciences.comalphachem.biz This includes improved resistance to water penetration, chemical attack, and freeze-thaw cycles. sarovel.inpolymerchem.org The reduction in porosity also contributes to better protection of the steel reinforcement from corrosion. sarovel.in

| Property | Enhancement with Sodium Naphthalene-1-Sulfonate | Mechanism |

| Workability | Improved flow and ease of placement sakshichemsciences.comsarovel.in | Dispersion of cement particles and release of trapped water polymerchem.org |

| Strength | Increased compressive and flexural strength alphachem.bizatamanchemicals.com | Lower water-to-cement ratio leading to a denser cement paste atamanchemicals.comjohnlaurits.com |

| Durability | Improved resistance to water ingress, chemicals, and freeze-thaw cycles sarovel.inpolymerchem.org | Reduced porosity and a denser microstructure alphachem.bizatamanchemicals.com |

Utilization in Pigment and Dye Dispersion Technologies

Sodium naphthalene-1-sulfonate is widely employed as a dispersing agent in the manufacturing of pigments and dyes. wotaichem.comatamanchemicals.com Its effectiveness stems from its ability to prevent the agglomeration of solid particles in a liquid medium, ensuring a stable and uniform dispersion. echemi.comligninchina.com This is crucial for achieving consistent color and performance in a variety of products, including paints, inks, and textiles. vinatiorganics.comligninchina.com

The primary role of sodium naphthalene-1-sulfonate in pigment and dye formulations is to stabilize the dispersion of fine solid particles. echemi.comligninchina.com In both aqueous and some non-aqueous systems, pigment and dye particles have a tendency to aggregate due to attractive van der Waals forces. polymerchem.org

Similar to its action in concrete, sodium naphthalene-1-sulfonate functions by adsorbing onto the surface of these particles. ligninchina.com The hydrophilic sulfonate groups orient towards the aqueous phase, while the hydrophobic naphthalene rings anchor to the particle surface. This creates a charged surface on the particles, leading to electrostatic repulsion that overcomes the attractive forces and prevents flocculation. ligninchina.com This mechanism ensures that the particles remain finely and evenly distributed throughout the liquid medium. greenagrochem.com

The effective dispersion of pigment particles has a direct impact on the final optical properties of the product. By preventing agglomeration, sodium naphthalene-1-sulfonate ensures that a larger surface area of the pigment is available to interact with light, which leads to an improvement in color strength and vibrancy. ligninchina.comgreenagrochem.com A more uniform dispersion also contributes to a smoother surface in coatings, resulting in enhanced gloss. ligninchina.com

Furthermore, the stabilization of the dispersion is critical for the storage stability of products like paints and inks. ligninchina.com A well-dispersed system will resist settling and caking of the pigment over time, ensuring that the product maintains its intended properties from the time of manufacture to its application. ligninchina.com The compound's stability in a wide pH range and at elevated temperatures also contributes to its effectiveness in various formulations. atamanchemicals.com

| Property | Improvement with Sodium Naphthalene-1-Sulfonate | Mechanism |

| Color Strength | Enhanced color intensity and vibrancy ligninchina.comgreenagrochem.com | Increased surface area of dispersed pigment particles for light interaction ligninchina.com |

| Gloss | Improved surface sheen in coatings ligninchina.com | Uniform dispersion leading to a smoother surface finish ligninchina.com |

| Storage Stability | Prevention of pigment settling and caking ligninchina.com | Stabilization of the dispersion through electrostatic repulsion ligninchina.com |

Application as a Dispersant in Agricultural Formulations and Agrochemistry

Sodium naphthalene sulfonate is a versatile anionic surfactant utilized extensively in the agricultural sector as a wetting agent and dispersant. echemi.com Its primary function in agrochemical formulations, such as pesticides, herbicides, and fertilizers, is to ensure the uniform distribution of active ingredients. alphachem.bizgreenagrochem.com This compound is a key component in various formulations, including wettable powders (WP), water-dispersible granules (WDG), and suspension concentrates (SC). greenagrochem.comzjwmfs.com

As a dispersant, it prevents the clumping of solid particles within liquid formulations, maintaining a consistent and stable mixture that can be applied uniformly over crops. greenagrochem.comgreenagrochem.com Variants like Sodium Alkyl Naphthalene Sulfonate (SANS) are also employed for these purposes. lignincorp.com The effectiveness of sodium naphthalene sulfonate is attributed to its ability to lower the surface tension of spray solutions, allowing them to spread more evenly across plant leaves, stems, and soil. greenagrochem.com This enhanced coverage ensures that the active ingredients are delivered more effectively to their intended targets. greenagrochem.com

The efficacy of agrochemicals is significantly improved through the inclusion of sodium naphthalene sulfonate in their formulations. echemi.com By acting as a wetting agent, it enhances the spreadability and adhesion of these chemicals to plant surfaces. echemi.comgreenagrochem.com This leads to better crop protection and can contribute to increased yields. echemi.com The improved adhesion reduces runoff, which not only increases the effectiveness of the pesticide or fertilizer but also promotes more sustainable farming practices by minimizing the overuse of these chemicals. greenagrochem.comgreenagrochem.com

The mechanism of action involves its surfactant properties, where the molecule has both a hydrophilic (water-attracting) part and a hydrophobic (water-repelling) part. greenagrochem.com The hydrophobic portion binds to the water-insoluble active ingredient particles, while the hydrophilic portion interacts with the water, creating a stable dispersion. greenagrochem.com This prevents the aggregation of active ingredients and ensures they remain finely dispersed, facilitating better absorption and penetration into plant surfaces or the soil. greenagrochem.com

| Function | Mechanism | Benefit |

|---|---|---|

| Dispersant | Prevents agglomeration of solid particles in liquid formulations. greenagrochem.comgreenagrochem.com | Ensures uniform mixture and application. alphachem.biz |

| Wetting Agent | Lowers the surface tension of spray solutions. greenagrochem.com | Improves spreading and coverage on plant surfaces. greenagrochem.comgreenagrochem.com |

| Adhesion Promoter | Enhances the sticking of agrochemicals to leaves and stems. echemi.comgreenagrochem.com | Reduces runoff and increases effectiveness. greenagrochem.com |

Role in Polymer Synthesis and Processing as a Dispersant or Stabilizer

In the realm of polymer science, sodium naphthalene sulfonate and its derivatives serve as crucial dispersants and stabilizers. atamanchemicals.com They are particularly valuable in polymerization processes that occur in aqueous media. greenagrochem.com Their ability to prevent particle agglomeration is essential for producing polymers with consistent quality and performance characteristics. greenagrochem.comatamanchemicals.com These compounds are noted for their stability in various conditions, including acidic or basic environments and high temperatures, making them reliable for demanding industrial settings. greenagrochem.com

Sodium naphthalene sulfonate plays a significant role in emulsion polymerization, a process used to create polymers like synthetic rubbers and latex paints from water-insoluble monomers. greenagrochem.comatamanchemicals.com In this process, the compound acts as an emulsion stabilizer. atamanchemicals.com It positions itself at the oil-water interface, with its hydrophobic naphthalene group dissolving in the monomer droplets and the hydrophilic sulfonate group remaining in the water phase. greenagrochem.com This arrangement creates a barrier that prevents the monomer droplets from coalescing, ensuring the formation of a stable emulsion. greenagrochem.com

The stability provided by sodium naphthalene sulfonate is critical for achieving a uniform particle size and distribution in the final polymer, which directly impacts the quality and performance of the end product. greenagrochem.com By preventing the formation of deposits during the polymerization of synthetic rubbers, it helps maintain the efficiency of the manufacturing process. atamanchemicals.com Its low-foaming characteristic is an additional advantage in these applications. atamanchemicals.com

The unique properties of nanoparticles like carbon nanotubes (CNTs) and graphene are often hindered by their tendency to aggregate. Sodium naphthalene sulfonate and its derivatives are effective dispersing agents for these advanced materials. Surfactants are commonly used to disperse CNTs in aqueous solutions. researchgate.net The process involves the adsorption of the surfactant molecules onto the surface of the nanotubes, which helps to overcome the strong van der Waals forces that cause them to bundle together. researchgate.net This facilitates the creation of stable dispersions, which is a critical step for their application in various fields. nist.gov

Similarly, sulfonated graphene nanosheets have been developed to improve dispersibility in water. acs.org The presence of sulfonic acid groups on the graphene sheets enhances their interaction with water molecules, preventing aggregation and making more of the surface area available for interaction with other materials or for catalytic activity. acs.orgsigmaaldrich.com Research has also explored the use of pyrene (B120774) derivatives of sodium naphthalene sulfonate for the liquid-phase exfoliation and dispersion of graphene. researchgate.net

Other Emerging Industrial and Chemical Applications

Naphthalene-based dispersants, particularly naphthalene sulfonate formaldehyde condensate (NSF), are widely used in the production of coal-water slurry (CWS). nih.gov CWS is a liquid fuel alternative to oil, composed of fine coal particles suspended in water. For CWS to be a viable fuel, it must have high coal concentration and low viscosity to ensure it can be easily pumped and atomized.

The addition of NSF significantly decreases the apparent viscosity and yield stress of the CWS. nih.gov It functions by adsorbing onto the surface of the coal particles, creating electrostatic repulsion between them and preventing them from agglomerating. This dispersive action is key to achieving a high solid content while maintaining fluidity. nih.gov The performance of these dispersants can be tailored by adjusting factors like the degree of condensation and sulfonation during their synthesis. nih.gov

Oilfield Chemistry (e.g., drilling fluids, enhanced oil recovery)

Sodium naphthalene sulfonate and its alkyl derivatives are versatile anionic surfactants utilized in the oil and gas industry to enhance the efficiency of drilling and oil recovery operations. greenagrochem.comlignosulfonate.com Their effectiveness stems from their ability to function as wetting agents, dispersants, and emulsifiers, which are crucial for optimizing fluid performance and improving the extraction of hydrocarbons. greenagrochem.comlignosulfonate.com

In drilling fluids , these compounds contribute to the stability and performance of the fluid. echemi.com They act as dispersants, preventing the aggregation of solid particles and ensuring a consistent mixture. lignosulfonate.comechemi.com This function is vital for maintaining the desired rheological properties of the drilling mud, which in turn helps in reducing friction, controlling fluid loss, and stabilizing the wellbore. echemi.com

In Enhanced Oil Recovery (EOR) , the primary role of sodium naphthalene sulfonate is to reduce the interfacial tension (IFT) between oil and water. researchgate.nettandfonline.com This reduction in IFT is a critical factor in mobilizing oil trapped in the pores of reservoir rocks. researchgate.net Research has demonstrated that sodium naphthalene sulfonate (SNS), even without a long alkyl chain, exhibits significant activity in lowering the IFT in systems containing crude oil and alkali. researchgate.nettandfonline.com The rigid aromatic ring of the naphthalene structure is believed to function as the hydrophobic group, enabling this interfacial activity. researchgate.nettandfonline.com

When formulated with other surfactants, SNS can achieve ultra-low IFT values at low concentrations, making it a cost-effective option for chemical EOR operations. tandfonline.com The raw materials for SNS can be sourced from coal tar, which presents a potential for reduced production costs. tandfonline.com Studies on alkyl methylnaphthalene sulfonates (AMNS) have also shown great efficacy in reducing oil-water IFT to ultra-low levels, even at very low concentrations and without the need for an alkaline environment, highlighting their potential as strong candidates for EOR applications. researchgate.net

The table below summarizes the key functions of sodium naphthalene sulfonate in oilfield chemistry.

| Application | Key Function | Mechanism of Action | Reference |

| Drilling Fluids | Dispersant, Fluid Stabilizer | Prevents clumping of solid particles, maintains fluid consistency, reduces friction, and controls fluid loss. | lignosulfonate.comechemi.com |

| Enhanced Oil Recovery (EOR) | Interfacial Tension (IFT) Reducer | Lowers the IFT between oil and water, mobilizing trapped oil from reservoir rock pores. | researchgate.nettandfonline.com |

| EOR Formulations | Emulsifier | Aids in the formation of emulsions between oil and water, facilitating oil extraction. | greenagrochem.comlignosulfonate.com |

Electrodeposition Processes

Sodium naphthalene sulfonate serves as a valuable additive in electrodeposition, commonly known as electroplating. Its primary function in this context is as a dispersant and a grain refiner, contributing to the quality and appearance of the final metallic coating. zjwmfs.com When added to an electroplating bath, it helps to ensure that the cladding film is uniform and possesses a better brightness. zjwmfs.com

The presence of sodium naphthalene sulfonate in the electrolyte can significantly influence the deposition process and the resulting material properties. For instance, in the electrodeposition of iron from acidic sulfate (B86663) baths, sodium 1-naphthalenesulfonate (SNS) has been shown to play a crucial role in optimizing the process. researchgate.net Research indicates that SNS can significantly lower the nucleation overpotential of iron, which is the extra voltage required to initiate the formation of new crystals. researchgate.net It also enhances the corrosion resistance of the deposited iron. researchgate.net Furthermore, SNS, in conjunction with other additives, can modify the crystallographic orientation of the iron deposit, promoting the formation of finer grains. researchgate.net

Similarly, in the electrodeposition of tin, naphthalene-based additives like naphthalenesulfonate (NPTS) have been observed to affect the process. iaea.orgresearchgate.net Studies have shown that NPTS can inhibit the bulk electrodeposition of tin, which results in the formation of smaller, more refined features on the deposited surface. iaea.orgresearchgate.net This grain refining effect is a desirable outcome in many electroplating applications where a smooth and bright finish is required. The additive's molecules can adsorb onto the cathode surface, influencing the nucleation and growth of the metal crystals. researchgate.net

The impact of sodium 1-naphthalenesulfonate on key parameters in iron electrodeposition is detailed in the table below.

| Parameter | Effect of Sodium 1-Naphthalene Sulfonate (SNS) | Outcome | Reference |

| Nucleation Overpotential (NOP) | Significant Reduction (from 351 mV to 154 mV at optimal concentration) | Facilitates the initiation of iron crystal formation. | researchgate.net |

| Corrosion Potential (Ec) | Enhancement | Improves the corrosion resistance of the electrodeposited iron. | researchgate.net |

| Solution & Charge Transfer Resistance | Reduction | Facilitates faster charge transfer of Fe²+ ions and reduces the dissolution of the deposited iron. | researchgate.net |

| Grain Structure | Promotion of (110) and (211) planes | Results in finer iron grains and a higher quality deposit. | researchgate.net |

Theoretical and Computational Chemistry Approaches to Sodium;naphthalene 1 Sulfonate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetic landscape of naphthalene-1-sulfonate (B229774). tandfonline.comresearchgate.net

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its chemical behavior. For naphthalene-1-sulfonate, the arrangement of electrons in molecular orbitals and the distribution of charge are key to understanding its properties. Calculations reveal that the introduction of a sulfonate group significantly influences the electronic landscape of the naphthalene (B1677914) moiety.

Studies on related sulfonated naphthalene compounds using DFT methods like B3LYP and CAM-B3LYP help in understanding these properties. tandfonline.comnih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. tandfonline.comtandfonline.com For a related dansyl compound, the HOMO–LUMO energy gap was calculated to be 2.99 eV, indicating potential n→π* and π→π* electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool that visually represents the charge distribution on the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. tandfonline.comtandfonline.com This helps in predicting how the molecule will interact with other charged or polar species.

| Computational Method | Property | Finding | Reference |

|---|---|---|---|

| DFT (CAM-B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | Calculated as 2.99 eV for a related dansyl derivative, indicating electronic transition possibilities. | nih.gov |

| DFT (B3LYP/6-311++G(d,p)) | Molecular Electrostatic Potential (MEP) | Reveals the charge distribution and reactive sites of the molecule. | tandfonline.com |

| Gaussian Orbital LCAO | Population Analysis | Shows a reasonably constant σ-electron core across naphthalene and its ions. | rsc.org |

Energetics of Conformations and Isomers

The sulfonation of naphthalene can result in two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The formation of these isomers is a classic example of kinetic versus thermodynamic control. stackexchange.comquora.com

Kinetic Product : At lower temperatures, naphthalene-1-sulfonic acid is the major product. quora.comacs.org This is because the transition state leading to the 1-isomer is lower in energy, allowing it to be formed faster. stackexchange.com The intermediate for the 1-isomer is better stabilized by resonance, with two possible resonance structures that keep one of the aromatic rings intact. stackexchange.com

Thermodynamic Product : At higher temperatures (e.g., above 160°C), naphthalene-2-sulfonic acid is the favored product. acs.org The 2-isomer is thermodynamically more stable by a few kcal/mol than the 1-isomer. stackexchange.com

| Isomer | Reaction Condition | Product Type | Reason for Stability/Formation |

|---|---|---|---|

| Naphthalene-1-sulfonate | Low Temperature | Kinetic | Lower energy transition state; faster rate of formation. stackexchange.com |

| Naphthalene-2-sulfonate | High Temperature | Thermodynamic | Greater overall stability; avoids 1,8-peri steric hindrance. stackexchange.comacs.org |

Molecular Dynamics Simulations of Interfacial Adsorption and Solution Behavior

Molecular dynamics (MD) simulations allow for the study of the movement and interactions of atoms and molecules over time. This approach is invaluable for understanding how sodium;naphthalene-1-sulfonate behaves at interfaces and in aqueous solutions.

Simulation of Adsorption on Mineral and Other Surfaces

The adsorption of naphthalene and its derivatives onto surfaces is critical in various applications, from environmental science to industrial processes. MD simulations have been used to investigate the adsorption of naphthalene on representative clay mineral surfaces like montmorillonite (B579905) and kaolinite (B1170537). mdpi.comresearchgate.net

These simulations show that the primary forces driving adsorption are van der Waals and electrostatic interactions. mdpi.com The results indicate that naphthalene interacts more strongly with montmorillonite than with kaolinite due to a larger electrostatic interaction energy. mdpi.comresearchgate.net On kaolinite, which has two distinct surfaces, naphthalene prefers to adsorb on the alumina (B75360) octahedral surface over the silicon tetrahedral surface. mdpi.comresearchgate.net The presence of water can impede the adsorption of naphthalene on these mineral surfaces. mdpi.com While these studies focus on the parent naphthalene molecule, the principles of physical adsorption and the influence of surface chemistry are directly relevant to understanding the behavior of its sulfonated derivative, which would exhibit stronger electrostatic interactions due to its charged sulfonate group.

| Mineral Surface | Average Interaction Energy with Naphthalene (kcal/mol) | Primary Interaction Force | Reference |

|---|---|---|---|

| Montmorillonite | 401.76 | Electrostatic & Van der Waals | mdpi.com |

| Kaolinite (Alumina octahedral) | 111.36 | Electrostatic & Van der Waals | mdpi.com |

| Kaolinite (Silica tetrahedral) | 91.49 | Electrostatic & Van der Waals | mdpi.com |

Dynamics of Hydration and Ion Association in Aqueous Solutions

In aqueous solution, this compound dissociates into a sodium cation (Na⁺) and a naphthalene-1-sulfonate anion. The behavior of these ions is heavily influenced by their interactions with surrounding water molecules (hydration) and with each other (ion association).

MD simulations of naphthalene in water show that water molecules tend to form π-type complexes with the aromatic rings, where water acts as a hydrogen-bond donor. researchgate.net At ambient conditions, the hydration shell of a single naphthalene molecule is composed of approximately 39 water molecules. researchgate.net For the naphthalene-1-sulfonate anion, the negatively charged sulfonate group would create a much more structured and strongly bound hydration shell. The electrostatic interaction between the negatively charged sulfonate group and the positive sodium ion can lead to ion pairing. nih.gov Simulation studies on aqueous ionic solutions suggest that this ion association is a dynamic process, with ions constantly forming and breaking pairs. researchgate.net The extent of ion pairing for salts like this compound depends on concentration, with a small tendency to form pairs at concentrations around 1 M. researchgate.net

Coarse-Grained Modeling of Poly(Naphthalene Sulfonate) Condensates

Poly(naphthalene sulfonate) condensates, often synthesized with formaldehyde (B43269) (known as SNF or PNS), are widely used as superplasticizers in concrete. lignosulfonate.comstandardchemicals.com.au These are large polymers, and simulating their behavior with full atomistic detail is computationally expensive. Coarse-grained (CG) modeling offers a solution by grouping atoms into larger "beads," reducing the complexity of the system and allowing for simulations on longer time and length scales.

While specific CG models for PNS are not detailed in the provided search results, the literature on MD simulations of related systems provides a clear rationale for their use. Such models are essential for studying the working mechanisms of these superplasticizers, including their adsorption onto cement particles, the influence of their molecular weight, and their role in providing electrostatic repulsion and steric hindrance between particles. researchgate.netmdpi.comresearchgate.net MD simulations have been used to investigate the adsorption of naphthalenesulfonic formaldehyde condensates at coal-water interfaces, demonstrating that these computational approaches are valuable for understanding the interfacial behavior of these complex polymers. researchgate.netresearchgate.net

Prediction of Self-Assembly and Aggregation Phenomena through Computational Methods

The self-assembly of surfactants like this compound in aqueous solutions is a complex process governed by a delicate balance of hydrophobic, electrostatic, and van der Waals interactions. Computational chemistry offers powerful tools to investigate these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. Methodologies such as molecular dynamics (MD) simulations and coarse-grained (CG) modeling are instrumental in predicting the formation, structure, and dynamics of aggregates.

Molecular dynamics simulations, in particular, allow for the detailed examination of the behavior of individual molecules and their collective organization into micelles or other aggregates. These simulations can be performed at different levels of theory. All-atom (AA) MD simulations provide a highly detailed picture by explicitly representing every atom in the system, offering valuable information on intermolecular interactions, hydration of the headgroups, and the conformation of the surfactant molecules within an aggregate. nih.gov However, the computational cost of AA simulations can be prohibitive for studying large systems over long timescales, which are often necessary to capture the full process of micelle formation. frontiersin.org

To overcome these limitations, coarse-grained (CG) models are frequently employed. semanticscholar.org In a CG approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of larger length and time scales. semanticscholar.org This approach is particularly well-suited for predicting the critical micelle concentration (CMC), aggregation number, and morphology of surfactant aggregates. frontiersin.org The development of a CG model for this compound would involve parametrizing the interactions between the different beads to reproduce key thermodynamic properties.

Quantum chemical calculations, while generally too computationally intensive for simulating large-scale aggregation, can provide crucial information about the non-covalent interactions between individual this compound molecules. These calculations can elucidate the nature of π-π stacking between the naphthalene rings and the role of the sulfonate group in mediating interactions with water and counterions, which are fundamental to the self-assembly process.

The prediction of self-assembly for this compound and its derivatives using these computational methods would involve several key steps. Initially, a force field would be selected or developed to accurately describe the intramolecular and intermolecular interactions. Then, simulations would be run with surfactant molecules randomly distributed in a simulation box with water. Over the course of the simulation, the spontaneous aggregation of the molecules into micelles could be observed and analyzed. Key parameters that can be extracted from such simulations are summarized in the table below.

| Parameter | Description | Computational Method | Relevance to Self-Assembly |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles spontaneously form. | Coarse-Grained MD, Dissipative Particle Dynamics | A fundamental property indicating the onset of aggregation. |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. nih.gov | All-Atom MD, Coarse-Grained MD | Determines the size and stability of the resulting aggregates. nih.gov |

| Micelle Shape and Size | Characterized by parameters such as the radius of gyration and eccentricity. nih.gov | All-Atom MD, Coarse-Grained MD | Predicts the morphology of the aggregates (e.g., spherical, cylindrical). nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. rsc.org | All-Atom MD | Provides insight into the packing of the surfactant molecules and the hydration of the micelle. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from a reference particle. | All-Atom MD | Reveals the arrangement of water molecules, counterions, and surfactant headgroups around the micelle. |

While direct computational studies on this compound are not extensively reported, research on analogous systems like sodium 1-(n-alkyl)naphthalene-4-sulfonates provides valuable experimental data that can be used to validate computational models. nih.gov For instance, the critical micelle concentration and aggregation numbers for a series of these compounds have been determined experimentally and are presented in the table below. A successful computational model should be able to reproduce these trends.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (cmc) (mmol/L) | Mean Micelle Aggregation Number |

|---|---|---|---|

| Sodium 1-(n-hexyl)naphthalene-4-sulfonate | 6 | 10.5 | 35 |

| Sodium 1-(n-octyl)naphthalene-4-sulfonate | 8 | 2.3 | 48 |

| Sodium 1-(n-decyl)naphthalene-4-sulfonate | 10 | 0.8 | 62 |

*Data sourced from experimental studies on sodium 1-(n-alkyl)naphthalene-4-sulfonates. nih.gov

Advanced Analytical Methodologies for Characterizing Sodium;naphthalene 1 Sulfonate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of sodium;naphthalene-1-sulfonate (B229774).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of sodium;naphthalene-1-sulfonate and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of sodium 2-naphthalenesulfonate, distinct signals corresponding to the different protons on the naphthalene (B1677914) ring can be observed. For instance, in a 400 MHz spectrum using DMSO-d6 as a solvent, characteristic shifts are seen for the aromatic protons. chemicalbook.com The precise chemical shifts and coupling patterns allow for the assignment of each proton to its specific position on the naphthalene ring, confirming the substitution pattern.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation between carbons bearing the sulfonate group, those in the immediate vicinity, and those further away. The structural elucidation of sulfonated naphthalene-formaldehyde condensates has been reported, where ¹H and ¹³C NMR spectra in different solvents like D₂O and DMSO were used to understand the polymer structure. epa.govscispace.com

Table 1: Representative ¹H NMR Spectral Data for Sodium 2-naphthalenesulfonate

| Proton Assignment | Chemical Shift (ppm) |

| A | 8.225 |

| B | 7.991 |

| C | 7.93 |

| D | 7.904 |

| E | 7.790 |

| F | 7.55 |

| G | 7.53 |

Data acquired at 399.65 MHz in DMSO-d6. chemicalbook.com

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. libretexts.org For this compound, these techniques are particularly useful for confirming the presence of the sulfonate group and the aromatic naphthalene ring.

The IR spectrum of this compound exhibits characteristic absorption bands. The strong absorptions corresponding to the S=O stretching vibrations of the sulfonate group are typically observed in the regions of 1362 cm⁻¹ and 692 cm⁻¹ (C-S stretching). researchgate.net The presence of the naphthalene ring is confirmed by C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1400-1600 cm⁻¹). pressbooks.pubnasa.gov The characteristics of groups in products like naphthalene sulfonic acid formaldehyde (B43269) condensate have been determined by IR spectroscopy. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov The Raman spectrum of naphthalene, for instance, shows characteristic bands that can be used for identification. chemicalbook.com

Table 2: Key IR Absorption Frequencies for Sodium Naphthalene Sulfonate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonate (SO₃⁻) | S=O Asymmetric Stretch | ~1200-1250 |

| Sulfonate (SO₃⁻) | S=O Symmetric Stretch | ~1040-1080 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1400-1600 |

| C-S | Stretch | ~690-700 researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound and for studying its electronic transitions. nih.govnih.govresearchgate.net The naphthalene ring system contains a conjugated π-electron system, which gives rise to characteristic UV absorption bands. scholarsresearchlibrary.com

The UV spectrum of naphthalene derivatives typically shows multiple absorption bands corresponding to π→π* electronic transitions. researchgate.netpharmacyfreak.com The position and intensity of these bands can be influenced by the position of the sulfonate group and the presence of other substituents. For instance, the UV spectrum of naphthalene and sodium in a 1:1 ratio has been studied. researchgate.net

UV-Vis spectroscopy is widely used for the quantitative determination of naphthalenesulfonates in various samples. researchgate.netscirp.org By creating a calibration curve of absorbance versus concentration at a specific wavelength (λmax), the concentration of an unknown sample can be determined. For example, the UV max for sodium 2-naphthalenesulfonate is reported to be 273 nm. nih.gov This method is often coupled with chromatographic techniques for enhanced selectivity and accuracy.

Table 3: Typical UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| Naphthalene | Hexane | 221, 275, 312 |

| 1-Naphthol | Hexane | 293, 308, 323 |

| 2-Naphthol | Hexane | 226, 273, 283, 327 |

| Sodium 2-naphthalenesulfonate | Not specified | 273 nih.gov |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its isomers, as well as for analyzing the molecular weight distribution of its polymeric derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalenesulfonates. researchgate.netoup.com It is particularly effective for assessing the purity of this compound and for separating its various isomers. nih.gov

Reverse-phase HPLC is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netsielc.com Ion-pair chromatography is often employed to enhance the retention and separation of the anionic naphthalenesulfonates. nih.gov In this approach, an ion-pairing agent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained by the nonpolar stationary phase.

HPLC methods have been developed for the simultaneous determination of multiple naphthalenesulfonate isomers. researchgate.netoup.com Different stationary phases and mobile phase compositions can be optimized to achieve baseline separation of closely related isomers. oup.comsielc.com Detection is typically performed using a UV-Vis detector, set at a wavelength where the naphthalenesulfonates exhibit strong absorbance, or a fluorescence detector for higher sensitivity. researchgate.netnih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. shimadzu.comlcms.cz For polycondensates derived from this compound, such as naphthalene sulfonate formaldehyde condensates, GPC is crucial for characterizing their polymeric nature. researchgate.netresearchgate.net